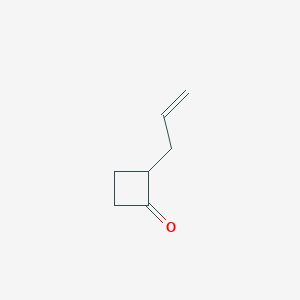

2-Allylcyclobutanone

Description

2-Allylcyclobutanone is a strained cyclic ketone featuring a four-membered cyclobutanone ring substituted with an allyl group. Its synthesis often involves transition metal-catalyzed reactions, as demonstrated in the preparation of related cyclobutanone derivatives. For example, Matsuo et al. (2009) detailed a palladium/copper-catalyzed allylation of 3-ethoxycyclobutanone derivatives using allyltributylstannane, yielding diastereomeric mixtures with distinct NMR profiles . The compound’s structural rigidity and ring strain (due to the cyclobutanone core) impart unique reactivity, making it valuable in intramolecular cycloadditions and catalytic applications. Key spectral data for analogous compounds, such as 2-(o-Allylbenzyl)-2-benzyl-3-ethoxycyclobutanone (8d), include characteristic ¹H NMR signals (δ 1.26–5.94 ppm) and a carbonyl IR stretch at 1773 cm⁻¹ .

Propriétés

IUPAC Name |

2-prop-2-enylcyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-6-4-5-7(6)8/h2,6H,1,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWILTGWABOFHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Allylcyclobutanone can be synthesized through several methods, with the most common being the [2+2] cycloaddition reaction. This reaction involves the cycloaddition of an alkene with a carbonyl compound under ultraviolet light or in the presence of a catalyst. The reaction conditions typically include:

Reactants: An alkene (such as allyl chloride) and a carbonyl compound (such as cyclobutanone).

Catalysts: Lewis acids like titanium tetrachloride or triflic imide.

Conditions: The reaction is often carried out at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: In an industrial setting, the production of 2-Allylcyclobutanone may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of photochemical reactors can also enhance the efficiency of the [2+2] cycloaddition process.

Analyse Des Réactions Chimiques

Catalytic Asymmetric Allylic Alkylation

2-Allylcyclobutanone derivatives serve as substrates in palladium-catalyzed asymmetric allylic alkylation (AAA) to construct α-quaternary stereocenters. Key findings include:

-

Mechanistic Insights : Electron-deficient phosphoramidite ligands (e.g., L6, L7) enhance enantioselectivity by modulating π-backbonding with palladium . Solvent polarity and temperature (20–30°C in toluene) further optimize stereocontrol .

[2 + 2] Cycloaddition Reactions

The cyclobutane ring undergoes strain-driven [2 + 2] cycloadditions under visible-light irradiation:

-

Cascade Synthesis : A one-pot Ir-catalyzed allylic etherification/visible-light [2 + 2] cycloaddition converts branched allyl acetates and cinnamyl alcohols into enantioenriched cyclobutanes (up to 99% ee, 12:1 dr) .

-

De Mayo Reaction : Thermal [2 + 2] cycloaddition with ketenes followed by retro-Aldol fragmentation enables annulation, as demonstrated in longifolene synthesis .

Ring Expansion and Functionalization

The ring strain facilitates expansion to five-membered systems:

Gold-Catalyzed Cyclization and Rearrangement

Gold(I) complexes promote cycloisomerization of 2-allylcyclobutanone derivatives:

-

Decarbonylative Cyclization : AuCl₃ catalyzes the conversion of cyclobutenyl dicarbonates to fused bicyclic systems (e.g., 85 ) via biradical intermediates .

-

Electrocyclic Pathways : Oxocarbenium intermediates (e.g., 90 ) undergo 6π-electrocyclic reactions to form naphthyl derivatives (e.g., 87 ), followed by cyclization .

Applications De Recherche Scientifique

Reactivity and Transformations

The unique structure of 2-Allylcyclobutanone allows it to participate in a variety of chemical reactions:

- Allylic alkylation : The compound can undergo palladium-catalyzed allylic alkylation, which is significant for synthesizing complex molecules with high stereoselectivity .

- Cycloaddition reactions : 2-Allylcyclobutanone can engage in [2 + 2] cycloaddition reactions, forming new cyclic compounds that are valuable in drug development .

- Radical additions : The compound's reactivity towards radical species opens pathways for creating functionalized derivatives through radical addition processes .

Applications in Pharmaceuticals

The pharmaceutical industry has shown interest in 2-Allylcyclobutanone due to its potential as a building block for biologically active compounds. Case studies highlight several applications:

- Synthesis of bioactive molecules : Researchers have successfully utilized 2-Allylcyclobutanone as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents and anti-inflammatory drugs. Its ability to form diverse functional groups allows for the construction of complex molecular architectures .

- Development of new drug candidates : The compound has been incorporated into novel drug candidates targeting specific biological pathways, demonstrating promising results in preclinical studies .

Case Studies

- Total Synthesis of Eucophylline :

- Cycloaddition Reactions :

Mécanisme D'action

The mechanism of action of 2-Allylcyclobutanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or material science.

Comparaison Avec Des Composés Similaires

2-Allylcyclobutanone vs. 2-Allylcyclohexanone

Key Findings :

- The smaller ring in 2-allylcyclobutanone increases strain energy (~110 kJ/mol for cyclobutanone vs. ~0 kJ/mol for cyclohexanone), enhancing its reactivity in bond-cleavage or cycloaddition reactions .

Comparison with Ethoxy-Substituted Cyclobutanones

Derivatives like 3-ethoxy-5-vinylspiro[3.5]nonan-1-one (8e) and 8d (from ) highlight the impact of substituents on cyclobutanone behavior:

- Electron-Withdrawing Groups (EWGs): The ethoxy group in 8d stabilizes the carbonyl via resonance, reducing electrophilicity compared to unsubstituted 2-allylcyclobutanone. This is reflected in its lower carbonyl IR absorption (1773 cm⁻¹ vs. ~1800 cm⁻¹ for unsubstituted cyclobutanones) .

- Steric Effects : Bulky substituents (e.g., benzyl groups in 8d) hinder reaction rates in allylation steps, as seen in the 70% yield of 8d versus higher yields for less hindered analogs .

Reactivity in Transition Metal Catalysis

2-Allylcyclobutanone’s allyl group participates in Pd/Cu-mediated coupling reactions, similar to ligands in phosphine-alkene systems (as noted in ). However, its strained ring enables unique pathways, such as intramolecular [4+2] cycloadditions, which are less feasible in larger-ring analogs like cyclohexanone .

Research Implications and Gaps

- Catalytic Applications: The strained geometry of 2-allylcyclobutanone makes it a promising substrate for asymmetric catalysis, though further studies are needed to optimize enantioselectivity .

- Safety Data: Limited safety information exists for 2-allylcyclobutanone, unlike its cyclohexanone counterpart, which has well-documented handling guidelines .

Activité Biologique

2-Allylcyclobutanone is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, drawing from diverse research findings.

Chemical Structure and Synthesis

2-Allylcyclobutanone belongs to the cyclobutane family, characterized by a four-membered carbon ring. The presence of an allyl group enhances its reactivity and potential biological interactions. Synthesis methods for cyclobutane derivatives often involve photochemical reactions or [2+2] cycloadditions, which have been shown to yield various functionalized cyclobutanes effectively .

Antitumor Properties

Research indicates that cyclobutane derivatives, including 2-Allylcyclobutanone, exhibit significant antitumor properties. For instance, compounds derived from cyclobutane cores have been tested against various cancer cell lines, demonstrating promising IC50 values. A notable example includes the natural product piperarborenine B, which has shown activity against several cancer cell lines (IC50 values of 0.13 μM for P-388 and 1.4 μM for A-549) and may serve as a model for evaluating the efficacy of similar compounds .

Antioxidant Activity

The antioxidant capabilities of cyclobutane-containing compounds have also been investigated. A study focusing on thiophene diacyl compounds containing cyclobutane rings revealed their potential in scavenging free radicals, thereby suggesting a protective role against oxidative stress . This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-Allylcyclobutanone is essential for optimizing its biological activity. The introduction of various substituents on the cyclobutane ring can significantly alter its pharmacological profile. For example, modifications that enhance lipophilicity or target specificity could improve the compound's efficacy as a therapeutic agent .

Case Studies

- Integrin Antagonism : Research has highlighted the role of cyclobutane derivatives in targeting integrin receptors, which are crucial in cell adhesion and migration processes associated with cancer metastasis. Compounds designed with a cyclobutane core have shown effective antagonism against integrin αvβ3, indicating their potential in cancer therapy .

- Natural Product Synthesis : The synthesis of natural products containing cyclobutane structures has been facilitated through innovative catalytic methods. These methods not only enhance yield but also allow for the exploration of diverse biological activities associated with these compounds .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.